molecular formula C13H9FO B1300074 4-(3-Fluorophenyl)benzaldehyde CAS No. 400750-63-2

4-(3-Fluorophenyl)benzaldehyde

Cat. No.: B1300074
CAS No.: 400750-63-2
M. Wt: 200.21 g/mol
InChI Key: GUECWHQTSREAMT-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO. It is a derivative of benzaldehyde where a fluorine atom is substituted at the meta position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Fluorophenyl)benzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent . Another method includes the use of 3-fluorophenylboronic acid in a Suzuki coupling reaction with 4-formylphenylboronic acid under palladium catalysis .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • Molecular Formula : C13_{13}H9_{9}FO
  • Molecular Weight : Approximately 200.21 g/mol
  • CAS Number : 400750-63-2

Physical Properties

PropertyValue
Boiling Point327.9 ± 25.0 °C (Predicted)
Density1.173 ± 0.06 g/cm³ (Predicted)
Storage TemperatureUnder inert gas (nitrogen or Argon) at 2-8°C

Medicinal Chemistry

4-(3-Fluorophenyl)benzaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to interact with biological targets, making it a valuable precursor for developing drugs aimed at treating neurological disorders and inflammatory conditions. Research has indicated that derivatives of this compound may exhibit significant antitumor activity by selectively inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials, including polymers and organic semiconductors. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the resulting materials, which can be advantageous in various applications such as electronics and coatings .

Biological Studies

This compound is also explored in biological studies to understand the interactions between fluorinated aromatic compounds and biological systems. Its unique properties allow researchers to investigate its effects on specific biological pathways or receptors, potentially leading to new therapeutic strategies .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and advanced materials. Its versatility as a synthetic intermediate makes it valuable for developing new chemical products across various industries .

Similar Compounds

Compound NameStructure ComparisonApplication Focus
4-(3-Chlorophenyl)benzaldehydeChlorine instead of fluorineAntimicrobial properties
4-(3-Bromophenyl)benzaldehydeBromine instead of fluorineAnticancer activity
4-(3-Methylphenyl)benzaldehydeMethyl group instead of fluorineOrganic synthesis

The presence of fluorine in this compound imparts unique properties that enhance its effectiveness compared to its analogs with different substituents. The fluorine atom contributes to increased lipophilicity and metabolic stability, which are beneficial in medicinal applications .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)benzaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have shown antibacterial activity by inhibiting bacterial enzymes . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 2-Fluorobenzaldehyde

Comparison

4-(3-Fluorophenyl)benzaldehyde is unique due to the presence of the fluorine atom at the meta position of the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point and solubility .

Biological Activity

4-(3-Fluorophenyl)benzaldehyde, a derivative of benzaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group, which can influence its reactivity and biological interactions. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

  • Molecular Formula : C13H9FO
  • Molecular Weight : 216.21 g/mol
  • Structure : The compound consists of a benzaldehyde moiety with a fluorine atom attached to the para position of one of the phenyl rings.

Biological Activities

Research into the biological activity of this compound has indicated several potential effects:

Antimicrobial Activity

Studies have shown that related benzaldehyde derivatives exhibit significant antimicrobial properties. For instance, certain benzaldehydes have demonstrated antifungal activity against Candida albicans and antibacterial effects against various bacterial strains. The mechanism often involves disrupting cellular processes, potentially through interference with antioxidant systems or enzyme activity .

Enzyme Inhibition

Benzaldehyde derivatives are known to interact with various enzymes. For example, some studies suggest that they may act as inhibitors for aldehyde dehydrogenase (ALDH) isoforms, which are critical in drug metabolism and detoxification pathways. This inhibition can lead to enhanced therapeutic effects or reduced toxicity of certain drugs .

Cytotoxicity and Cancer Research

The cytotoxic effects of fluorinated benzaldehydes, including this compound, have been explored in cancer research. Preliminary findings indicate that these compounds may induce apoptosis in cancer cells, making them candidates for further investigation as anti-cancer agents .

Study on Antifungal Activity

A recent study evaluated the antifungal properties of various aldehyde derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against Candida albicans, showing promising results comparable to known antifungals. The study highlighted the compound's potential as a lead structure for developing new antifungal agents .

Enzyme Interaction Analysis

In another research effort focused on enzyme inhibition, this compound was tested against ALDH isoforms. The results indicated that this compound could effectively inhibit ALDH3A1, suggesting a possible role in modifying drug metabolism and enhancing the efficacy of co-administered drugs .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
4-FluorobenzaldehydeC7H5FOModerate antibacterial activity
3-FluorobenzaldehydeC7H5FOLower cytotoxicity
4-(4-Methoxyphenyl)benzaldehydeC9H10O2High antifungal activity

Properties

IUPAC Name

4-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECWHQTSREAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362742
Record name 4-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-63-2
Record name 4-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of 4-(3-Fluorophenyl)benzaldehyde in the synthesis of safinamide mesylate?

A1: this compound serves as a crucial intermediate in the synthesis of safinamide mesylate []. The synthesis process involves reacting 3-fluorobenzylchloride with p-hydroxy benzaldehyde to yield this compound. This compound then undergoes condensation with (S)-2-amino methyl propionate hydrochloride to form (S)-2-[4-(3-fluorophenyl)benzylamine]propanamide, which is further processed to obtain safinamide mesylate [].

Q2: Are there alternative synthesis routes for safinamide mesylate that don't utilize this compound?

A2: While the provided research focuses on a specific synthesis route utilizing this compound [], exploring alternative synthesis pathways for safinamide mesylate is beyond the scope of this Q&A. Further research and literature review are recommended to explore potential alternative synthetic approaches.

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